molecular formula C8H10Cl3NO B8682031 Cyclohex-2-en-1-yl 2,2,2-trichloroethanimidate CAS No. 51479-76-6

Cyclohex-2-en-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B8682031
CAS No.: 51479-76-6
M. Wt: 242.5 g/mol
InChI Key: QHKIFWRELFFYID-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-yl 2,2,2-trichloroethanimidate is a useful research compound. Its molecular formula is C8H10Cl3NO and its molecular weight is 242.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

51479-76-6

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5 g/mol

IUPAC Name

cyclohex-2-en-1-yl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C8H10Cl3NO/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6,12H,1,3,5H2

InChI Key

QHKIFWRELFFYID-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-cylohexen-1-ol (16) (18 g, 0.183 mol) in dry dichloromethane (275 ml) DBU (41.88 g, 0.275 mol) was added and the mixture was cooled to −20° C. To this solution, trichloroacetonitrile (47.66 g, 0.330 mol) was added dropwise. The reaction was stirred for 3 h at −20° C. and quenched with aqueous ammonium chloride solution. The organic phase was separated and dried over potassium carbonate. The solvent was removed under vacuum to yield the intermediate cyclohex-2-en-1-yl 2,2,2-trichloroethanimidoate. This was dissolved in toluene (100 ml) and treated with potassium carbonate (30 g). The mixture was refluxed for 12 h. After cooling the mixture was filtered through Celite and the filtrate was evaporated to afford 9 g (20%) of (22) as a solid. LC/MS: Mass found (m/z, MS, 242.9) Method: A—0.1% HCOOH, B—ACN (70%), Flow-0.8 ml/min Column: GENESIS C18 50X4.6 mm 3 U, Rt (min): 1.645: 1H NMR (CDCl3, 400 MHz) δ 1.64-1.74 (3H, m), 1.96-2.12 (3H, m), 4.46-4.47 (1H, m), 5.64-5.67 (1H, m), 5.97-5.6.01 (1H, m), 6.59 (1H, bs).
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18 g
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275 mL
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47.66 g
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reactant
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Synthesis routes and methods II

Procedure details

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